Isolugrandoside
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Overview
Description
Isolugrandoside is a phenylethanoid glycoside isolated from the aerial parts of Digitalis davisiana Heywood . It is a natural product with a molecular weight of 640.59 and the chemical formula C29H36O16 . This compound has shown higher cytotoxicity against the HEp-2 cell line compared to other isolated compounds from Digitalis davisiana Heywood .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isolugrandoside can be isolated from the methanol extract of Digitalis davisiana Heywood . The air-dried and powdered leaves of the plant are extracted twice with methanol at 45°C for 4 hours . The combined methanolic extracts are then concentrated to a residue under reduced pressure .
Industrial Production Methods: Currently, there are no specific industrial production methods for this compound. It is primarily obtained through extraction from natural sources, specifically from Digitalis davisiana Heywood .
Chemical Reactions Analysis
Types of Reactions: Isolugrandoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. detailed information on the specific reagents and conditions used in these reactions is limited.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol for extraction and dimethyl sulfoxide (DMSO) for solubility . The compound is hygroscopic, and its solubility in DMSO is 50 mg/mL (78.05 mM) .
Major Products Formed: The major products formed from the reactions involving this compound are not well-documented. Further research is needed to identify the specific products formed during these reactions.
Scientific Research Applications
Isolugrandoside has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has shown higher cytotoxicity against the HEp-2 cell line, making it a potential candidate for cancer research . Additionally, this compound can be used in the study of phenylethanoid glycosides and their biological activities .
Mechanism of Action
The mechanism of action of isolugrandoside involves its interaction with cellular targets, leading to cytotoxic effects. The specific molecular targets and pathways involved in its mechanism of action are not well-documented. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
Isolugrandoside is similar to other phenylethanoid glycosides, such as lugrandoside, verbascoside, and calceolarioside B . These compounds share similar structural features and biological activities. this compound is unique in its higher cytotoxicity against the HEp-2 cell line compared to other isolated compounds from Digitalis davisiana Heywood .
List of Similar Compounds:- Lugrandoside
- Verbascoside
- Calceolarioside B
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Properties
Molecular Formula |
C29H36O16 |
---|---|
Molecular Weight |
640.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H36O16/c30-11-19-22(36)24(38)25(39)28(43-19)42-12-20-23(37)27(45-21(35)6-3-13-1-4-15(31)17(33)9-13)26(40)29(44-20)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29-/m1/s1 |
InChI Key |
JOIWQICOBJLMOP-HPIISDRLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O |
Origin of Product |
United States |
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